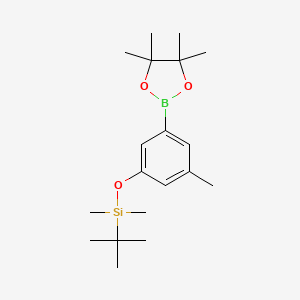

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Overview

Description

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a complex organosilicon compound with significant applications in organic synthesis and material science. This compound is characterized by the presence of a tert-butyldimethylsilyl group, a phenoxy group, and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is known to be used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It is known that the compound is an important intermediate in the synthesis of many biologically active compounds , indicating that it likely undergoes various chemical reactions to interact with its targets.

Biochemical Pathways

Given its role as an intermediate in the synthesis of biologically active compounds , it is likely involved in a variety of biochemical reactions and pathways.

Result of Action

Given its role as an intermediate in the synthesis of biologically active compounds , it is likely that its effects are largely dependent on the specific compounds it helps to produce.

Action Environment

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .

Preparation Methods

The synthesis of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane typically involves multiple steps, including substitution reactions. One common synthetic route involves the reaction of tert-butyldimethylsilyl chloride with 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Chemical Reactions Analysis

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The dioxaborolane moiety can undergo oxidation to form boronic acids or reduction to form boranes.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds, aiding in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Similar compounds include:

tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane: This compound shares a similar structure but differs in the position of the methyl group on the phenoxy ring.

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound contains three dioxaborolane groups attached to a benzene ring, offering different reactivity and applications.

The uniqueness of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane lies in its combination of a silyl group and a boron-containing moiety, providing both stability and reactivity in various chemical processes.

Biological Activity

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (CAS No. 1218789-84-4) is an organosilicon compound that has garnered attention for its potential biological activities. This compound features a tert-butyldimethylsilyl group and a dioxaborolane moiety, which may contribute to its reactivity and stability in biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 334.33 g/mol. The structure includes a phenoxy group that may facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H31BO3Si |

| Molecular Weight | 334.33 g/mol |

| IUPAC Name | tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane |

| CAS Number | 1218789-84-4 |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyldimethylsilyl chloride with 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of a base like triethylamine under anhydrous conditions. This multi-step process highlights the complexity of creating this compound for research purposes.

Anticancer Potential

Recent studies have indicated that compounds containing boron and silicon moieties exhibit significant anticancer activities. For instance:

- Inhibition of MTH1 : Research has shown that boron-containing compounds can inhibit the MTH1 enzyme, which is crucial for maintaining nucleotide integrity in cancer cells. This inhibition leads to increased levels of damaged nucleotides and promotes apoptosis in cancer cells .

- Cytotoxicity Studies : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The biological activity of this compound could be evaluated through assays measuring cell viability and apoptosis induction in these lines.

The proposed mechanism of action for the biological activity of this compound may involve:

- Interaction with Cellular Targets : The phenoxy group may facilitate binding to specific proteins or enzymes involved in cell signaling pathways.

- Induction of Oxidative Stress : Compounds with boron can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Study 1: Inhibition Assays

A study conducted on related compounds demonstrated that modifications in the dioxaborolane structure significantly affected their inhibitory potency against cancer cell lines. The presence of bulky groups like tert-butyldimethylsilyl enhanced solubility and bioavailability .

Study 2: Comparison with Other Organosilicon Compounds

Comparative studies have shown that while similar organosilicon compounds exhibit moderate biological activity, the unique structure of this compound may provide enhanced reactivity due to its dual functionality .

Properties

IUPAC Name |

tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33BO3Si/c1-14-11-15(20-22-18(5,6)19(7,8)23-20)13-16(12-14)21-24(9,10)17(2,3)4/h11-13H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEPPRPYENTHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113566 | |

| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-84-4 | |

| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.